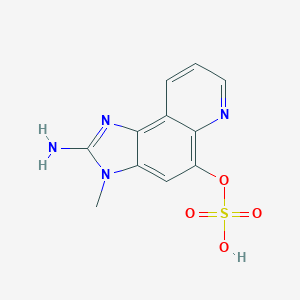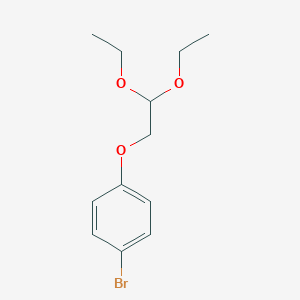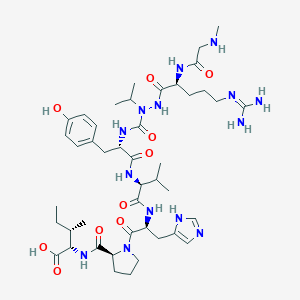
Angiotensin II, sar(1)-aza-val(3)-ile(8)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Angiotensin II, sar(1)-aza-val(3)-ile(8)-, is a synthetic analog of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and electrolyte balance. The synthesis method of angiotensin II, sar(1)-aza-val(3)-ile(8)- involves the replacement of valine with aza-valine and isoleucine with isovaline. This modification enhances the biological activity and stability of the peptide, making it a valuable tool for scientific research.
Wirkmechanismus
Angiotensin II, sar(1)-aza-val(3)-ile(8)- binds to the angiotensin II receptor type 1 (AT1 receptor) and activates a signaling pathway that leads to vasoconstriction, sodium retention, and aldosterone secretion. This results in an increase in blood pressure and fluid volume in the body.
Biochemische Und Physiologische Effekte
Angiotensin II, sar(1)-aza-val(3)-ile(8)- has several biochemical and physiological effects, including vasoconstriction, stimulation of aldosterone secretion, and activation of the sympathetic nervous system. It also plays a role in regulating electrolyte balance, inflammation, and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using angiotensin II, sar(1)-aza-val(3)-ile(8)- in lab experiments include its high potency, stability, and selectivity for the AT1 receptor. However, its high cost and limited availability can be a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for the use of angiotensin II, sar(1)-aza-val(3)-ile(8)- in scientific research. These include the development of novel drugs that target the renin-angiotensin system, the study of the role of angiotensin II in the pathogenesis of cardiovascular and renal diseases, and the exploration of new therapeutic targets for the treatment of hypertension and related disorders.
In conclusion, angiotensin II, sar(1)-aza-val(3)-ile(8)- is a valuable tool for scientific research that has been used extensively to study the mechanism of action and physiological effects of angiotensin II. Its high potency, stability, and selectivity for the AT1 receptor make it an ideal candidate for the development of novel drugs for the treatment of hypertension, cardiovascular diseases, and renal disorders. Further research is needed to explore its potential in these areas and to identify new therapeutic targets for the treatment of related disorders.
Synthesemethoden
The synthesis of angiotensin II, sar(1)-aza-val(3)-ile(8)- involves solid-phase peptide synthesis using Fmoc chemistry. The modified amino acids are incorporated into the peptide chain using standard coupling reagents and protocols. The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain a highly pure and homogeneous peptide.
Wissenschaftliche Forschungsanwendungen
Angiotensin II, sar(1)-aza-val(3)-ile(8)- has been widely used in scientific research to study the mechanism of action and physiological effects of angiotensin II. It is also used as a tool to develop novel drugs for the treatment of hypertension, cardiovascular diseases, and renal disorders.
Eigenschaften
CAS-Nummer |
116370-31-1 |
|---|---|
Produktname |
Angiotensin II, sar(1)-aza-val(3)-ile(8)- |
Molekularformel |
C44H70N14O10 |
Molekulargewicht |
955.1 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-propan-2-ylcarbamoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C44H70N14O10/c1-8-26(6)36(42(66)67)55-39(63)33-12-10-18-57(33)41(65)32(20-28-21-48-23-50-28)52-40(64)35(24(2)3)54-37(61)31(19-27-13-15-29(59)16-14-27)53-44(68)58(25(4)5)56-38(62)30(51-34(60)22-47-7)11-9-17-49-43(45)46/h13-16,21,23-26,30-33,35-36,47,59H,8-12,17-20,22H2,1-7H3,(H,48,50)(H,51,60)(H,52,64)(H,53,68)(H,54,61)(H,55,63)(H,56,62)(H,66,67)(H4,45,46,49)/t26-,30-,31-,32-,33-,35-,36-/m0/s1 |
InChI-Schlüssel |
PAPVQRBXVALXFL-OODLLKOCSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)N(C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |
SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)N(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)N(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Andere CAS-Nummern |
116370-31-1 |
Synonyme |
1-sarcosyl-3-azavalyl-8-isoleucine angiotensin II angiotensin II, 1-sarcosyl-3-azavalyl-8-isoleucine- angiotensin II, Sar(1)-aza-Val(3)-Ile(8)- Sar(1)-aza-Val(3)-Ile(8)-angiotensin II SVI-angiotensin II |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



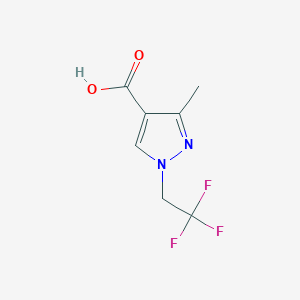
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)
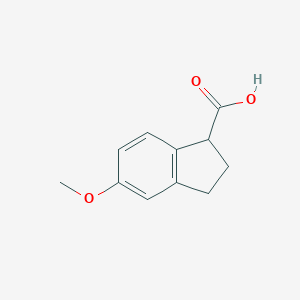
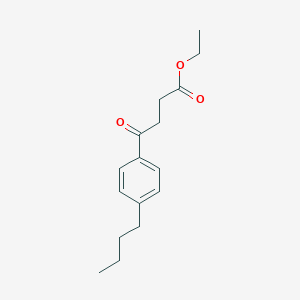
![2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55439.png)
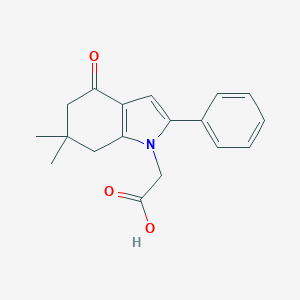
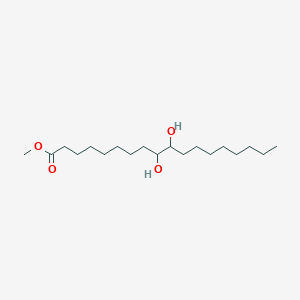
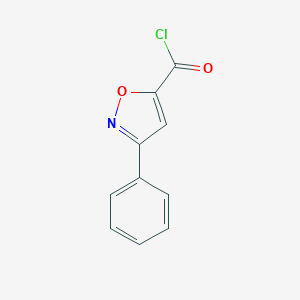
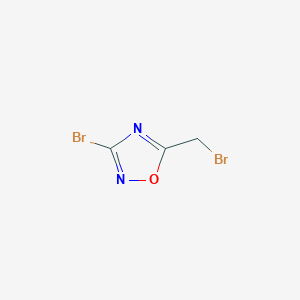
![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)
